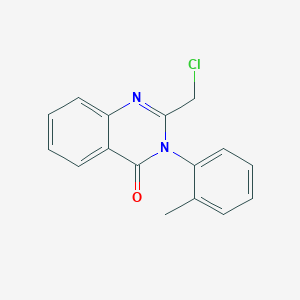
2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and particularly its biological activity, including anti-inflammatory, antitumor, and antimicrobial effects.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- Structure : The compound features a quinazolinone core with a chloromethyl group and a 2-methylphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution due to the chloromethyl group. This characteristic allows for the creation of various derivatives that may enhance biological properties.
Antitumor Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant antitumor activity. Preliminary studies suggest that this compound may interact with specific kinases involved in tumor growth:
- Inhibitory Activities : The compound has shown potential in inhibiting multiple tyrosine kinases such as CDK2, HER2, and EGFR. In vitro studies have reported IC50 values indicating strong enzyme inhibitory activity against these targets (e.g., CDK2 IC50 = 0.173 µM) .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains:
- Gram-positive vs. Gram-negative : Studies have indicated that compounds within this class exhibit varying degrees of activity against gram-positive and gram-negative bacteria, with some derivatives showing enhanced activity due to specific substitutions on the phenyl ring .
Anti-inflammatory Effects
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The mechanism is thought to involve modulation of pathways related to cell proliferation and apoptosis, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines (MCF-7, HT-29). The results indicated that modifications at specific positions significantly influenced the cytotoxicity profile .
- Findings : Compounds A3 and A5 exhibited the highest cytotoxic activities against multiple cell lines.
- Antimicrobial Testing : Another study synthesized novel derivatives and tested their antibacterial activities against both gram-positive and gram-negative bacteria, revealing that certain substitutions greatly enhanced efficacy .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCHSUWHNMHICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043389 |
Source


|
| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-54-9 |
Source


|
| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














